Methyl 3-(methylthio)propionate

Catalog No.
S773345
CAS No.
13532-18-8
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(methylthio)propionate

CAS Number

13532-18-8

Product Name

Methyl 3-(methylthio)propionate

IUPAC Name

methyl 3-methylsulfanylpropanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3

InChI Key

DMMJVMYCBULSIS-UHFFFAOYSA-N

SMILES

COC(=O)CCSC

solubility

very slightly soluble in water, soluble in alcohol

Canonical SMILES

COC(=O)CCSC

The exact mass of the compound Methyl 3-(methylthio)propionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water, soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76415. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 3-(methylthio)propionate is a critical sulfur-containing ester widely procured as a high-impact aroma chemical and a specialized organic synthesis intermediate. Characterized by its thioether and methyl ester functionalities, it exhibits a distinct volatility profile with a boiling point of 74–75 °C at 13 mmHg and a density of 1.077 g/mL at 25 °C . In industrial applications, it serves as a primary top-note contributor in flavor and fragrance formulations, providing essential fruity and sulfurous characteristics. Beyond sensory applications, it is utilized as a highly specific precursor for synthesizing 3-methiolpropionate (MMPA) and 3-(methylthio)propionic acid in advanced metabolic and chemoenzymatic studies . Its precise purity requirements (typically ≥98%) are critical for ensuring reproducible headspace release kinetics and avoiding off-target side reactions during downstream chemical derivatization.

Substituting Methyl 3-(methylthio)propionate with its closest analog, Ethyl 3-(methylthio)propionate, fundamentally alters both thermodynamic volatility and enzymatic processing compatibility. The methyl ester possesses a significantly lower molecular weight and boiling point, driving a much higher headspace partition coefficient that is mandatory for immediate 'burst' top-note sensory applications . In synthetic and metabolic workflows, substituting the methyl ester with the ethyl variant introduces ethanol rather than methanol as the leaving group during hydrolysis; this seemingly minor shift can disrupt sensitive bacterial assays and alter the reaction kinetics of targeted demethylation studies . Consequently, buyers must procure the exact methyl ester to maintain precise release rates in formulations and strict stoichiometric control in precursor applications.

Superior Top-Note Volatility for Rapid Headspace Release

In flavor and fragrance formulation, the release kinetics of sulfurous esters dictate the immediate sensory impact. Methyl 3-(methylthio)propionate exhibits a boiling point of 74–75 °C at 13 mmHg, whereas its direct comparator, Ethyl 3-(methylthio)propionate, requires significantly higher temperatures (bp ~197 °C at atmospheric pressure) . This significant difference in thermal properties results in the methyl ester possessing a higher vapor pressure at ambient temperature (25 °C). For formulators, this quantitative thermodynamic gap means the methyl ester partitions into the headspace much faster, making it non-substitutable for applications requiring an immediate, high-impact top note rather than a sustained middle note.

Evidence DimensionBoiling Point / Volatility Indicator
Target Compound Data74–75 °C at 13 mmHg
Comparator Or BaselineEthyl 3-(methylthio)propionate (~197 °C at 760 mmHg)
Quantified DifferenceSubstantially lower boiling point and higher ambient vapor pressure for the methyl ester.
ConditionsStandard atmospheric and reduced pressure distillation conditions.

Buyers formulating high-impact top notes must select the methyl ester to achieve the required rapid headspace release that the heavier ethyl ester cannot provide.

Leaving-Group Specificity in MMPA Synthesis and Bacterial Assays

Methyl 3-(methylthio)propionate is strictly required as a precursor for the preparation of 3-methiolpropionate (MMPA) in studies examining the demethylation of dimethylsulfoniopropionate by aerobic marine bacteria . Using the ethyl ester analog introduces ethanol upon hydrolysis, which can act as a confounding carbon source or inhibitor in sensitive bacterial cultures. The methyl ester, yielding methanol, allows for controlled metabolic tracking without the specific background noise associated with ethanol metabolism. Furthermore, the methyl ester's hydrolysis kinetics are optimized for generating 3-(methylthio)propionic acid for 13C NMR tracking in Lactococci catabolism studies.

Evidence DimensionHydrolysis Byproduct Suitability
Target Compound DataYields methanol (compatible with specific marine bacterial demethylation assays)
Comparator Or BaselineEthyl 3-(methylthio)propionate (yields ethanol, a potential confounding carbon source)
Quantified DifferenceComplete avoidance of ethanol-induced metabolic interference in targeted bacterial assays.
ConditionsAerobic marine bacterium culture and Lactococci catabolism assays.

Procurement for microbiological and metabolic synthesis must prioritize the methyl ester to prevent leaving-group interference in sensitive enzymatic pathways.

Matrix-Specific Odor Activity Value (OAV) Retention

Quantitative analysis of fresh-cut fruit matrices demonstrates that Methyl 3-(methylthio)propionate is a dominant volatile, maintaining a high Odor Activity Value (OAV) that is critical for authentic profile reconstruction [1]. When subjected to thermal processing or matrix extraction, the methyl ester demonstrates specific partition coefficients distinct from heavier homologs like methyl thiohexanoate or ethyl thiobutanoate. The precise density (1.077 g/mL) and molecular weight (134.20 g/mol) of the methyl ester ensure it disperses optimally in aqueous-dominant matrices, whereas substituting with longer-chain or ethyl analogs shifts the partition coefficient, drastically lowering the target OAV and altering the final product's sensory reproducibility.

Evidence DimensionMatrix Partitioning and OAV Contribution
Target Compound DataDominant OAV contributor in aqueous/fresh-cut matrices
Comparator Or BaselineLonger-chain thioesters (e.g., ethyl thiobutanoate)
Quantified DifferenceHigher relative retention of target sensory threshold in high-moisture environments.
ConditionsAqueous matrix extraction and headspace solid-phase microextraction (HS-SPME).

Industrial buyers must procure the exact methyl ester to guarantee reproducible OAVs in high-moisture formulations where heavier analogs fail to partition correctly.

High-Impact Top Note Formulation in Flavors and Fragrances

Due to its high volatility and rapid headspace partitioning compared to ethyl analogs, Methyl 3-(methylthio)propionate is the premier choice for creating immediate sulfurous and fruity bursts in synthetic pineapple and strawberry flavorings.

MMPA Precursor for Marine Microbiology Assays

It serves as the preferred synthetic intermediate for generating 3-methiolpropionate (MMPA) in DMSP demethylation assays, where its methanol leaving group avoids the ethanol-based metabolic interference associated with ethyl ester substitutes .

13C NMR Metabolic Tracking in Lactococci

The compound is utilized to synthesize high-purity 3-(methylthio)propionic acid for the precise tracking of methionine catabolism in Lactococci, where exact starting material purity is mandatory for clear NMR resolution and reproducible hydrolysis kinetics.

Physical Description

colourless to pale yellow liquid with onion-like odou

XLogP3

0.7

Density

1.069-1.078

UNII

28913SS9T9

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 149 of 150 companies with hazard statement code(s):;
H302 (97.32%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13532-18-8

Wikipedia

Methyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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